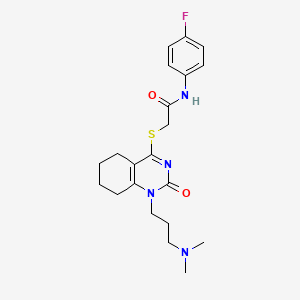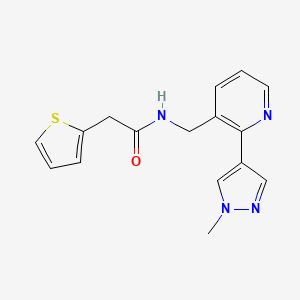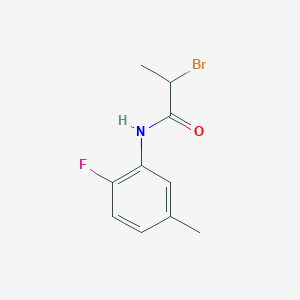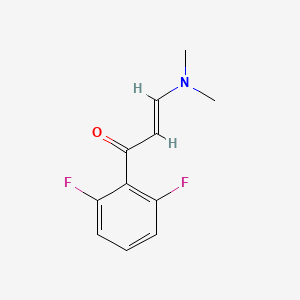
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound belongs to a class of quinazoline derivatives, known for their diverse pharmacological activities.
Synthesis Analysis
- Similar compounds are typically synthesized via multi-step processes involving reactions like the Sonogashira cross-coupling or Strecker synthesis. For example, a related compound was synthesized using Sonogashira cross-coupling of quinoline derivatives (Durgadas, Mukkanti, & Pal, 2013).
Molecular Structure Analysis
- The molecular structure often involves extensive computational studies like DFT calculations, as seen in a similar compound's analysis (El-Azab et al., 2016).
Chemical Reactions and Properties
- These compounds participate in various chemical reactions, forming stable complexes with different biological targets. For instance, molecular docking studies showed a related compound forming a stable complex with the BRCA2 complex (El-Azab et al., 2016).
Physical Properties Analysis
- The physical properties, such as solubility and melting point, can be inferred from similar compounds but are typically determined experimentally.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are often explored through experimental and computational methods. The nonlinear optical property has been observed in similar compounds, indicating potential for varied applications (El-Azab et al., 2016).
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) discussed a neurokinin-1 receptor antagonist with similar chemical structure, highlighting its potential for oral and intravenous administration in treating conditions like emesis and depression (Harrison et al., 2001).
Structural Properties and Applications : Karmakar et al. (2007) examined the structural aspects of isoquinoline derivatives, which are structurally similar to the compound , for their potential in forming gels and crystalline solids, indicating applications in material science (Karmakar et al., 2007).
Antifungal Agents : Bardiot et al. (2015) explored 2-oxo-morpholin-3-yl-acetamide derivatives, which share structural similarities, as broad-spectrum antifungal agents, showing potential in treating fungal infections (Bardiot et al., 2015).
Antimicrobial and Anticancer Properties : Research by Deep et al. (2013) on thiazolidin-4-ones clubbed with quinazolinone, similar in structure to the target compound, indicated notable antimicrobial and anticancer activities, suggesting its use in pharmaceutical developments (Deep et al., 2013).
Autophagy and Apoptosis in Cancer Cells : Rim et al. (2014) studied a T-type Ca2+ channel blocker with a similar structure, which induced autophagy and apoptosis in lung cancer cells, presenting a potential avenue for cancer treatment (Rim et al., 2014).
Synthesis and Biological Evaluation : Gul et al. (2017) synthesized and evaluated 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, highlighting their antimicrobial activities and potential for therapeutic applications (Gul et al., 2017).
Molecular Docking and Anticancer Evaluation : A study by Riadi et al. (2021) on a quinazolinone-based derivative demonstrated its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating its effectiveness as an anti-cancer agent (Riadi et al., 2021).
Propriétés
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2S/c1-25(2)12-5-13-26-18-7-4-3-6-17(18)20(24-21(26)28)29-14-19(27)23-16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYKJPRTJXSAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)


![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)